molecular formula C21H6Br9N3O3 B8399740 2,4,6-Tris(2,3,4-tribromophenoxy)-1,3,5-triazine

2,4,6-Tris(2,3,4-tribromophenoxy)-1,3,5-triazine

Cat. No. B8399740
M. Wt: 1067.4 g/mol
InChI Key: QBFHSEQNGHSFLZ-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,3,4-tribromophenoxy)-1,3,5-triazine is a useful research compound. Its molecular formula is C21H6Br9N3O3 and its molecular weight is 1067.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C21H6Br9N3O3

Molecular Weight

1067.4 g/mol

IUPAC Name

2,4,6-tris(2,3,4-tribromophenoxy)-1,3,5-triazine

InChI

InChI=1S/C21H6Br9N3O3/c22-7-1-4-10(16(28)13(7)25)34-19-31-20(35-11-5-2-8(23)14(26)17(11)29)33-21(32-19)36-12-6-3-9(24)15(27)18(12)30/h1-6H

InChI Key

QBFHSEQNGHSFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC2=NC(=NC(=N2)OC3=C(C(=C(C=C3)Br)Br)Br)OC4=C(C(=C(C=C4)Br)Br)Br)Br)Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An exemplary production process according to this invention comprises preparing an aqueous tribromophenolate solution and dripping this aqueous solution to a dispersion or solution of cyanuric chloride and tertiary amine in a non-hydrophilic solvent or adding said tertiary amine and a powder of cyanuric chloride to said aqueous solution. The preferred molar ratio of cyanuric chloride to tribromophenol is 1:2.94-3.60. Where both a tertiary amine and a phase transfer catalyst are employed, an exemplary procedure comprises preparing an aqueous tribromophenolate solution, adding a tertiary amine thereto and dripping the mixture to a solution or dispersion of cyanuric chloride and phase transfer catalyst in a non-hydrophilic solvent or adding said phase transfer catalyst, said tertiary amine and a powder of cyanuric chloride to the aqueous tribromophenolate solution. After the above dripping or addition, the reaction system is aged where necessary and the non-hydrophilic solvent is removed from the reaction system at atmospheric or subatmospheric pressure. In this manner, tris(tribromophenoxy)-s-triazine of high purity can be obtained.
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tribromophenolate
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tertiary amine
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tribromophenolate
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tertiary amine
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tertiary amine
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tertiary amine
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tribromophenolate
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Synthesis routes and methods II

Procedure details

An exemplary production process according to this invention comprises preparing an aqueous tribromophenolate solution and dripping this aqueous solution to a dispersion or solution of cyanuric chloride and tertiary amine in a non-hydrophilic solvent or adding said tertiary amine and a powder of cyanuric chloride to said aqueous solution. The preferred molar ratio of cyanuric chloride to tribromophenol is 1:2.94-3.60. Where both a tertiary amine and a phase transfer catalyst are employed, an exemplary procedure comprises preparing an aqueous tribromophenolate solution, adding a tertiary amine thereto and dripping the mixture to a solution or dispersion of cyarnuric chloride and phase transfer catalyst in a non-hydrophilic solvent or adding said phase transfer catalyst, said tertiary amine and a powder of cyanuric chloride to the aqueous tribromophenolate solution. After the above dripping or addition, the reaction system is aged where necessary and the non-hydrophilic solvent is removed from the reaction system at atmospheric or subatmospheric pressure. In this manner, tris(tribromophenoxy)-s-triazine of high purity can be obtained.
Name
tribromophenolate
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0 (± 1) mol
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reactant
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[Compound]
Name
tertiary amine
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tertiary amine
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tribromophenolate
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reactant
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tertiary amine
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tertiary amine
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tertiary amine
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tribromophenolate
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reactant
Reaction Step Fourteen

Synthesis routes and methods III

Procedure details

In the production process of this invention, a highly concentrated aqueous tribromophenolate solution of not less than 50% concentration is first prepared with the aid of a non-hydrophilic solvent and this solution is added dropwise to a solution (or suspension) of cyanuric chloride containing a phase transfer catalyst in a non-hydrophilic solvent or, alternatively, the phase transfer catalyst and powdery cyanuric chloride are added to the highly concentrated aqueous tribromophenolate solution. The preferred molar ratio of cyanuric chloride to tribromophenol is 1:2.94-3.60. After the above dripping or addition, the reaction system is aged where necessary and the non-hydrophilic solvent is removed from the reaction system at atmospheric or subatmospheric pressure. In this manner, tris(tribromophenoxy)-s-triazine of high purity can be obtained.
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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tribromophenolate
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reactant
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